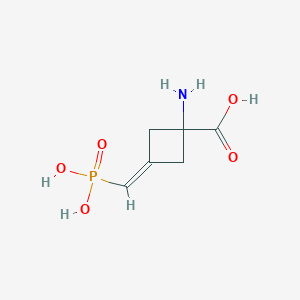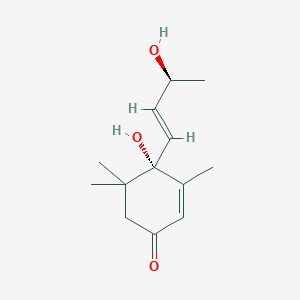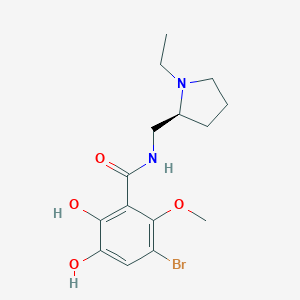
6,8-Difluoroquinoline
Overview
Description
6,8-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Synthetic Routes and Reaction Conditions:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Displacement of Halogen Atoms: Halogen atoms on the quinoline ring can be replaced with fluorine atoms through nucleophilic substitution reactions.
Direct Fluorination: Direct fluorination of quinoline or its derivatives can be achieved using fluorinating agents such as elemental fluorine or other fluorine-containing reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the quinoline ring or other functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, and more .
Mechanism of Action
Target of Action
6,8-Difluoroquinoline is a type of fluorinated quinoline , a family of compounds known for their wide range of biological activities . The primary targets of these compounds are often various enzymes, which they inhibit to exhibit antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets (often enzymes) and inhibit their function . This inhibition can lead to a variety of changes depending on the specific target and the biological pathway it is involved in.
Biochemical Pathways
Given that fluorinated quinolines are known to inhibit various enzymes, it can be inferred that the compound likely affects multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Given the known biological activities of fluorinated quinolines, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Other quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Comparison with Similar Compounds
6,8-Difluoroquinoline can be compared with other fluorinated quinolines such as:
5,7-Difluoroquinoline: This compound has fluorine atoms at different positions, which can result in different chemical and biological properties.
7-Fluoroquinoline: With only one fluorine atom, this compound may exhibit different reactivity and biological activity compared to this compound.
8-Fluoroquinoline: Similar to 7-Fluoroquinoline, the presence of a single fluorine atom can lead to unique properties.
The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which can significantly influence its reactivity and biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
6,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLBTXFCAIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162952 | |
| Record name | Quinoline, 6,8-Difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145241-75-4 | |
| Record name | Quinoline, 6,8-Difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6,8-Difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 6,8-difluoroquinoline have been explored to improve its antibacterial activity?
A1: Researchers have investigated various C-7 substituents on the this compound scaffold to enhance its antibacterial activity. Studies have focused on incorporating 2-aminomethyl-1-azetidinyl, -1-pyrrolidinyl, and -1-piperidinyl groups at this position. [] This exploration led to the identification of 5-amino-6,8-difluoroquinoline (R)-26a, bearing the 2-aminomethyl-1-azetidinyl group, as a highly potent derivative. [] This compound exhibited greater potency than both the corresponding 1-piperazinyl derivative and sparfloxacin. []
Q2: How does the stereochemistry of the C-7 substituent influence the antibacterial activity of this compound derivatives?
A2: The research highlights the significance of stereochemistry in determining the biological activity of these compounds. Specifically, the (R)-enantiomer of 5-amino-6,8-difluoroquinoline 26a, bearing the 2-aminomethyl-1-azetidinyl group, displayed superior antibacterial activity compared to its (S)-counterpart. [] This finding underscores the importance of chirality in drug design and development, particularly within the realm of antibacterial agents.
Q3: Beyond the introduction of C-7 substituents, what other synthetic modifications have been explored for this compound?
A3: Researchers have delved into the synthesis of partially halogenated this compound derivatives. This exploration has encompassed the preparation of 5,7-difluoro-, 5,6,7-trifluoro-, and 7-chloro-6,8-difluoroquinolines. [, ] While the specific biological activities of these compounds were not detailed in the provided abstracts, this line of investigation indicates the ongoing interest in expanding the chemical diversity of this compound derivatives, potentially uncovering novel applications and biological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




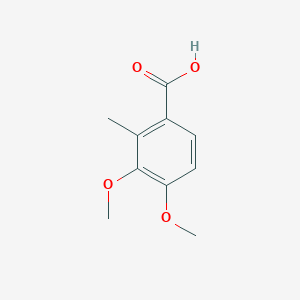
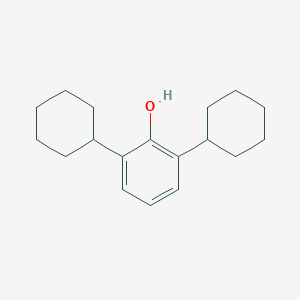
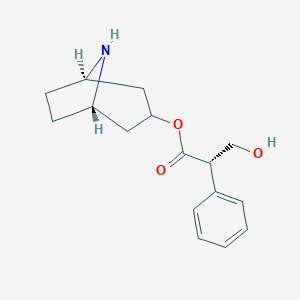
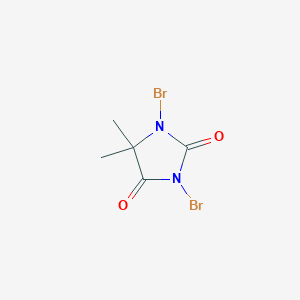

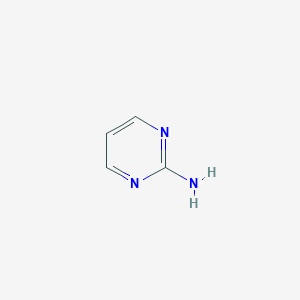
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
